molecular formula C23H27N3O4 B12990748 Benzyl 4-(((benzyloxy)carbonyl)amino)-2,7-diazaspiro[4.4]nonane-2-carboxylate

Benzyl 4-(((benzyloxy)carbonyl)amino)-2,7-diazaspiro[4.4]nonane-2-carboxylate

Cat. No.: B12990748
M. Wt: 409.5 g/mol
InChI Key: MJWKOCHOKMWESH-UHFFFAOYSA-N
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Description

Benzyl 4-(((benzyloxy)carbonyl)amino)-2,7-diazaspiro[44]nonane-2-carboxylate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(((benzyloxy)carbonyl)amino)-2,7-diazaspiro[4.4]nonane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of a benzylamine derivative with a spirocyclic ketone under controlled conditions to form the desired spirocyclic structure. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(((benzyloxy)carbonyl)amino)-2,7-diazaspiro[4.4]nonane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Benzyl 4-(((benzyloxy)carbonyl)amino)-2,7-diazaspiro[4.4]nonane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 4-(((benzyloxy)carbonyl)amino)-2,7-diazaspiro[4.4]nonane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic amines and benzyl derivatives, such as:

Uniqueness

What sets Benzyl 4-(((benzyloxy)carbonyl)amino)-2,7-diazaspiro[4.4]nonane-2-carboxylate apart is its unique spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C23H27N3O4

Molecular Weight

409.5 g/mol

IUPAC Name

benzyl 4-(phenylmethoxycarbonylamino)-2,7-diazaspiro[4.4]nonane-2-carboxylate

InChI

InChI=1S/C23H27N3O4/c27-21(29-14-18-7-3-1-4-8-18)25-20-13-26(17-23(20)11-12-24-16-23)22(28)30-15-19-9-5-2-6-10-19/h1-10,20,24H,11-17H2,(H,25,27)

InChI Key

MJWKOCHOKMWESH-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12CN(CC2NC(=O)OCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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